molecular formula C23H41N7O7S3 B14237293 L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine CAS No. 500910-76-9

L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine

Cat. No.: B14237293
CAS No.: 500910-76-9
M. Wt: 623.8 g/mol
InChI Key: QJQKRNSWWROQNG-UYLCUJDWSA-N
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Description

L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is a peptide compound composed of six amino acids: lysine, proline, cysteine (three times), and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: The amino groups in lysine can participate in substitution reactions with acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: DTT or TCEP in a buffered aqueous solution.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of N-acylated peptides.

Scientific Research Applications

L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and folding.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications due to its ability to form stable disulfide bonds, which can be used in drug design.

    Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and facilitate protein-protein interactions. The cysteine residues play a crucial role in this process by forming reversible disulfide bonds under oxidative conditions. This property is exploited in various applications, including drug design and biomaterials development.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with multiple cysteine residues, used in similar applications.

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with applications in food preservation and as a bioprotectant.

Uniqueness

L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is unique due to its specific sequence and the presence of three cysteine residues, which allow for multiple disulfide bond formations. This property makes it particularly useful in applications requiring stable and reversible protein interactions.

Properties

CAS No.

500910-76-9

Molecular Formula

C23H41N7O7S3

Molecular Weight

623.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H41N7O7S3/c1-12(18(31)29-16(11-40)23(36)37)26-19(32)14(9-38)27-20(33)15(10-39)28-21(34)17-6-4-8-30(17)22(35)13(25)5-2-3-7-24/h12-17,38-40H,2-11,24-25H2,1H3,(H,26,32)(H,27,33)(H,28,34)(H,29,31)(H,36,37)/t12-,13-,14-,15-,16-,17-/m0/s1

InChI Key

QJQKRNSWWROQNG-UYLCUJDWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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